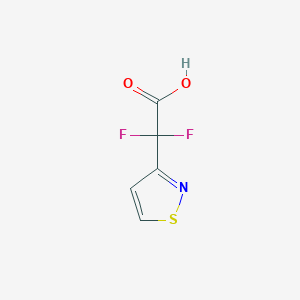

2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid

Description

Properties

Molecular Formula |

C5H3F2NO2S |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

2,2-difluoro-2-(1,2-thiazol-3-yl)acetic acid |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-11-8-3/h1-2H,(H,9,10) |

InChI Key |

YKUKUAHZKWDUPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSN=C1C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Photohalogenation and Carbonylation Route

This method, adapted from the preparation of difluorophenylacetic acid analogs, involves:

- Step 1: Photohalogenation of a difluoromethyl-substituted toluene derivative to obtain the corresponding benzyl halide.

- Step 2: Carbonylation of the benzyl halide under catalytic conditions to form the difluoroacetic acid.

- Use of chlorine or bromine under UV light for halogenation.

- Carbonylation catalyzed by cobalt tetracarbonyl salts (e.g., cobalt tetracarbonyl sodium).

- Solvents such as methanol, ethanol, acetonitrile, or THF .

- Reaction temperatures optimized between 30–40 °C for best yield.

- Avoidance of toxic cyanide reagents, enhancing safety and environmental profile.

Example reaction conditions and yields:

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Cobalt tetracarbonyl sodium | ||

| Solvent | Methanol | ||

| Molar ratio (benzyl chloride:CO) | 1:1.3 | ||

| Reaction temperature | 30–40 °C | 89.6 | 99.5 |

| Reaction time | 2 hours |

This method yields high purity difluoroacetic acid derivatives with good efficiency and is scalable for industrial production.

Radical Decarboxylative Coupling

A more recent and innovative approach involves:

- Using α,α-difluorophenylacetic acid derivatives as substrates.

- Inducing radical decarboxylation to generate difluoromethyl radicals.

- Coupling these radicals with heterocyclic substrates such as benzimidazoles or thiazoles under metal-free and base-free conditions .

- Employing radical initiators like ammonium persulfate ((NH4)2S2O8) in solvents such as DMSO at elevated temperatures (around 80 °C).

- Radical intermediate generated via decarboxylation.

- Radical addition to heterocyclic moiety.

- Intramolecular cyclization and oxidation steps yield the final product.

- Mild reaction conditions.

- Good functional group tolerance.

- Avoidance of heavy metal catalysts.

- Potential applicability to synthesize difluoro-substituted thiazole acetic acids.

| Component | Amount (equiv) | Role |

|---|---|---|

| Heterocyclic substrate | 1.5 | Radical acceptor |

| α,α-Difluorophenylacetic acid | 1.0 | Radical precursor |

| (NH4)2S2O8 | 3.0 | Radical initiator |

| Solvent (DMSO) | 2 mL | Reaction medium |

| Temperature | 80 °C | Reaction temperature |

| Time | 8 hours | Reaction duration |

This method has been demonstrated to produce difluoroarylmethylated heterocycles with yields ranging from moderate to good, indicating potential for adaptation to 2,2-difluoro-2-(1,2-thiazol-3-yl)acetic acid synthesis.

Alternative Synthetic Considerations

- Grignard or organolithium reagents can be employed to introduce difluoromethyl groups onto thiazole rings, followed by oxidation to acetic acid derivatives.

- Halogen exchange and nucleophilic substitution on pre-functionalized thiazole acetic acid precursors.

- Direct fluorination methods using electrophilic fluorinating agents on thiazole acetic acid derivatives, although these are less common due to selectivity challenges.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Photohalogenation + Carbonylation | Halogenation of difluorotoluene → Carbonylation | Co tetracarbonyl salts, CO, NaOH | 30–40 °C, methanol solvent | Up to 90 | High purity, scalable, safe | Requires CO gas, UV source |

| Radical Decarboxylative Coupling | Radical generation from difluoroacetic acid → Coupling with heterocycle | (NH4)2S2O8, DMSO | 80 °C, 8 h | Moderate | Metal-free, mild conditions | Longer reaction time |

| Organometallic addition + oxidation | Grignard or organolithium addition → Oxidation | Organometallic reagents | Low temp, inert atmosphere | Variable | Direct introduction | Sensitive reagents, handling |

Research Findings and Optimization Notes

- The photohalogenation and carbonylation method offers a green and industrially viable route , with minimal hazardous waste and good safety profile due to avoidance of cyanides and harsh reagents.

- Radical decarboxylative methods provide synthetic flexibility and functional group tolerance , suitable for complex molecule synthesis, but require longer reaction times and careful control of radical initiators.

- Reaction temperature and molar ratios critically influence yield and purity; for example, 30–40 °C is optimal for carbonylation reactions, while higher temperatures favor radical pathways.

- Solvent choice affects reaction kinetics and product isolation; methanol and DMSO are preferred for their polarity and ability to dissolve reactants.

- Catalysts such as cobalt tetracarbonyl salts are effective for carbonylation, while radical initiators like ammonium persulfate are essential for radical coupling.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring and the difluoroacetic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a vital building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, particularly enzymes and receptors. For instance, derivatives of thiazole compounds have shown significant anticancer activity against various cell lines, including colon carcinoma and lung cancer cells .

Case Study: Anticancer Activity

A study demonstrated that thiazole-based compounds exhibited promising anticancer properties. For example, compounds derived from thiazole showed IC50 values ranging from 10 to 30 µM against specific cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 18 | HCT-15 | 23.30 ± 0.35 |

| Compound 22 | HT29 | 2.01 |

| Compound 24b | NCI-H322 | Not specified |

Biological Studies

Enzyme Kinetics and Inhibition:

The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its unique structure allows it to bind effectively with enzyme active sites, facilitating the exploration of enzyme functionality and regulation.

Example of Use:

In a biochemical assay, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Materials Science

Development of Advanced Materials:

Due to its unique chemical properties, 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid is also explored for applications in materials science. It can be used in the formulation of polymers and specialty coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has shown that incorporating thiazole derivatives into polymer matrices can improve mechanical properties and thermal stability. A series of experiments demonstrated that polymers containing this compound outperformed traditional materials under stress tests .

Agrochemicals

Synthesis of Agrochemicals:

The compound is being investigated for its potential use in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides and fungicides that target specific plant pathogens while minimizing environmental impact.

Application Example:

A recent study highlighted the synthesis of thiazole-based agrochemical agents that exhibited effective herbicidal activity against common weeds without affecting crop yield.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid can be employed in the production of specialty chemicals used in various applications such as coatings, adhesives, and sealants due to its robust chemical structure.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroacetic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole and Benzothiazole Derivatives

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

- Structure : Features a benzothiazolone ring fused to a benzene ring, with an acetic acid substituent.

- Properties : Demonstrated antibacterial and antifungal activity, attributed to the electron-withdrawing benzothiazolone group enhancing reactivity with microbial enzymes .

- Key Difference: The benzene fusion increases molecular weight (209.22 g/mol vs.

2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic Acid

- Structure : Methyl-substituted thiazole ring attached to a difluoroacetic acid group.

- Properties: The methyl group may enhance steric hindrance, altering binding affinity in biological systems compared to the unsubstituted thiazole analog. No direct activity data are available, but its synthesis by American Elements® suggests industrial or research applications .

Fluorinated Acetic Acid Derivatives

C6O4 (Ammonium Salt of Difluoroacetic Acid Derivative)

- Structure : Contains a difluoroacetic acid group linked to a complex ether chain (1,3-dioxolane with multiple fluorine substitutions).

- In vitro studies show platelet activation at high concentrations, suggesting cardiovascular toxicity risks in polluted environments .

- Key Difference : The ether chain increases molecular weight (436.12 g/mol) and environmental persistence compared to the simpler thiazole-based analog .

2,2-Difluoro-2-(3-hydroxyphenyl)acetic Acid

- Structure : Difluoroacetic acid substituted with a 3-hydroxyphenyl group.

- Properties: The phenolic hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Industrial safety data highlight precautions for handling due to flammability and reactivity .

Sulfur-Containing Analogs

2,2-Difluoro-2-(phenylthio)acetic Acid

Data Tables

Table 1: Physicochemical and Functional Comparison

Key Research Findings and Implications

- Antimicrobial Potential: Benzothiazolone-acetic acid derivatives demonstrate potent antifungal activity, suggesting that fluorinated thiazole analogs like the target compound could be optimized for similar applications .

- PFAS Toxicity : Fluorinated acetic acid derivatives with ether or sulfonate groups (e.g., C6O4) show significant mitochondrial toxicity and platelet activation, underscoring the need for rigorous safety profiling of fluorinated compounds .

- Synthetic Flexibility : Sulfur-containing analogs (e.g., phenylthio derivatives) highlight the versatility of difluoroacetic acid in constructing pseudopeptides and other bioactive molecules .

Biological Activity

2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid is a specialized organic compound notable for its unique structural features, including two fluorine atoms and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 179.15 g/mol. This compound has garnered attention in medicinal chemistry and agrochemical development due to its potential biological activities.

The biological activity of 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are crucial for pharmacokinetic properties in drug development contexts.

Biological Activities

Research indicates that 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole rings often exhibit antimicrobial properties. The compound has shown potential against various bacterial strains, which may extend to this compound as well .

- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory activity, which is common among thiazole derivatives. This could make it a candidate for treating conditions characterized by inflammation .

- Anticancer Properties : Thiazole derivatives have been studied for their anticancer activities. The structural characteristics of 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid may allow it to interact with cancer cell pathways effectively .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds similar to 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid exhibited significant inhibition zones against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 1 | E. coli | 25 | 30 |

| 2 | S. aureus | 12.5 | 29 |

| 3 | K. pneumoniae | 50 | 24 |

Anticancer Activity

In another study focusing on anticancer properties, thiazole-based compounds were synthesized and tested against various cancer cell lines. The results demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating strong potential for further development as anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.